molecular formula C6H9BrO3S B2836724 3-(2-Bromoacetyl)-1lambda6-thiolane-1,1-dione CAS No. 1536862-53-9

3-(2-Bromoacetyl)-1lambda6-thiolane-1,1-dione

Cat. No.: B2836724
CAS No.: 1536862-53-9
M. Wt: 241.1
InChI Key: FEJBIFBZVJBBHS-UHFFFAOYSA-N
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Description

3-(2-Bromoacetyl)-1lambda6-thiolane-1,1-dione is an organosulfur compound featuring a thiolane ring substituted with a bromoacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromoacetyl)-1lambda6-thiolane-1,1-dione typically involves the bromination of a precursor thiolane compound. One common method is the reaction of thiolane-1,1-dione with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of the bromoacetyl bromide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) can optimize the production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoacetyl)-1lambda6-thiolane-1,1-dione undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromoacetyl group can be replaced by various nucleophiles, such as amines, alcohols, or thiols, leading to the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are employed under controlled conditions to achieve selective oxidation.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran are used for the reduction reactions.

Major Products

    Nucleophilic Substitution: Substituted thiolane derivatives with various functional groups.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives of the original compound.

Scientific Research Applications

3-(2-Bromoacetyl)-1lambda6-thiolane-1,1-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential as a lead compound in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Industry: Utilized in the synthesis of agrochemicals and materials science for the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Bromoacetyl)-1lambda6-thiolane-1,1-dione involves its reactivity with nucleophiles and electrophiles. The bromoacetyl group is highly reactive, allowing the compound to form covalent bonds with various biological targets, such as enzymes and receptors. This reactivity can be exploited to inhibit enzyme activity or modulate receptor function, making it a valuable tool in drug discovery and biochemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Bromoacetyl)-1lambda6-thiolane-1,1-dione is unique due to its thiolane ring structure, which imparts distinct chemical properties and reactivity compared to other bromoacetyl-substituted compounds. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel therapeutic agents.

Properties

IUPAC Name

2-bromo-1-(1,1-dioxothiolan-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO3S/c7-3-6(8)5-1-2-11(9,10)4-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJBIFBZVJBBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1536862-53-9
Record name 3-(2-bromoacetyl)-1lambda6-thiolane-1,1-dione
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